Ethyl 2-methyl-4,4,4-trifluorobutyrate
Overview
Description
Ethyl 2-methyl-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C7H11F3O2 It is characterized by the presence of a trifluoromethyl group and an ester functional group
Mechanism of Action
Target of Action
Ethyl 2-methyl-4,4,4-trifluorobutyrate, also known as Ethyl 4,4,4-trifluoro-2-methylbutanoate, is primarily used as a spin trapping reagent in Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy . In this context, the primary targets of this compound are free radicals generated during various chemical reactions .
Mode of Action
In ESR/EPR spectroscopy, this compound acts as a spin trap, meaning it reacts with short-lived free radicals to form more stable products that can be studied at leisure . The compound’s trifluorobutanoate group is responsible for trapping the free radicals, while the ethyl and methyl groups contribute to the stability of the resulting adduct .
Result of Action
The primary result of the action of this compound is the formation of stable radical adducts that can be analyzed using ESR/EPR spectroscopy. This allows researchers to identify and quantify free radicals in a sample, providing valuable insights into the chemical reactions that produced them .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluoro-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of ethyl 4,4,4-trifluoro-2-methylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4,4,4-trifluoro-2-methylbutanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: 4,4,4-trifluoro-2-methylbutanoic acid and ethanol.
Reduction: 4,4,4-trifluoro-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-4,4,4-trifluorobutyrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Researchers investigate its potential as a precursor for pharmaceuticals, particularly those requiring enhanced bioavailability and stability.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Comparison with Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethyl-containing ester with different reactivity due to the presence of an alkyne group.
Methyl 4,4,4-trifluoro-2-methylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: Ethyl 2-methyl-4,4,4-trifluorobutyrate is unique due to its specific combination of a trifluoromethyl group and an ethyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNZGOFOWCNVBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929479 | |
Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136564-76-6 | |
Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136564-76-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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